molecular formula C17H22N4 B5356795 4-cyclobutyl-6-methyl-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine

4-cyclobutyl-6-methyl-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine

Cat. No. B5356795
M. Wt: 282.4 g/mol
InChI Key: PHLPOQVOMMBFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclobutyl-6-methyl-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-6-methyl-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine involves the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of protein kinases by this compound leads to the disruption of these cellular processes, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibitory activity against protein kinases. This compound has been found to exhibit potent inhibitory activity against certain protein kinases, including FLT3, which is a protein kinase that plays a crucial role in the development of certain types of leukemia. Inhibition of FLT3 by this compound leads to the death of leukemia cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-cyclobutyl-6-methyl-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine in lab experiments is its potent inhibitory activity against protein kinases. This makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and proper safety measures should be taken while working with this compound.

Future Directions

There are several future directions for the research on 4-cyclobutyl-6-methyl-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine. One of the significant directions is the development of new drugs based on this compound for the treatment of cancer and other diseases. Further studies are needed to explore the potential of this compound in the development of new drugs. Another direction is the study of the mechanism of action of this compound in more detail to understand its inhibitory activity against protein kinases better. Additionally, the potential toxicity of this compound needs to be further studied to ensure its safe use in lab experiments and potential drug development.
Conclusion
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry. Its inhibitory activity against protein kinases makes it a promising candidate for the development of new drugs for the treatment of cancer and other diseases. Further research is needed to explore the potential of this compound in drug development and to understand its mechanism of action better.

Synthesis Methods

The synthesis of 4-cyclobutyl-6-methyl-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine can be achieved using various methods. One of the commonly used methods is the reaction of 2-aminopyrimidine with cyclobutyl methyl ketone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields the desired compound in good yields and high purity.

Scientific Research Applications

4-cyclobutyl-6-methyl-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain protein kinases, which makes it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

4-cyclobutyl-6-methyl-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-11-6-5-9-18-16(11)13(3)20-17-19-12(2)10-15(21-17)14-7-4-8-14/h5-6,9-10,13-14H,4,7-8H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLPOQVOMMBFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C)NC2=NC(=CC(=N2)C3CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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